Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds at elevated temperatures, resulting in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antituberculosis agent.
Biology: The compound’s biological activities make it a candidate for various biological studies.
Industry: Its unique chemical properties are useful in material science and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its mode of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another compound with related biological activities.
Uniqueness
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their various biological activities including antimicrobial and anticancer properties. The presence of the methoxy group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit hypoxia-inducible factor 1 alpha prolyl hydroxylase, which is crucial in cellular responses to hypoxia. This inhibition can potentially lead to therapeutic effects in ischemic diseases by enhancing cellular oxygenation and survival under low oxygen conditions .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tuberculosis activity. This compound has been studied for its efficacy against Mycobacterium tuberculosis by disrupting essential biochemical pathways critical for the bacterium's survival .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
This compound | 12.5 μg/mL | |
Mthis compound | Moderate |
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 10.5 | |
MCF-7 (Breast Cancer) | 20.0 |
Case Studies
Case Study 1: Hypoxia-Induced Tumor Growth Inhibition
In a study evaluating the effects of this compound on tumor growth under hypoxic conditions, researchers found that treatment with the compound significantly reduced tumor size in a xenograft model. This effect was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .
Case Study 2: Antituberculosis Efficacy
A series of experiments were conducted to assess the antituberculosis efficacy of this compound. The results indicated that the compound exhibited a potent inhibitory effect on Mycobacterium tuberculosis with an MIC comparable to first-line antituberculosis drugs .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3 |
InChI Key |
CWZLITIGXILUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)OC |
Origin of Product |
United States |
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